molecular formula C18H15NO5S B4553450 4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one

4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one

Cat. No.: B4553450
M. Wt: 357.4 g/mol
InChI Key: HWJZBFLJPXWNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.06709375 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sequential Colorimetric Recognition

A study presents a new type of chemo-sensor based on asymmetric coumarin-conjugated naphthol groups for the sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions. This sensor exhibits a color change from yellow to orange upon the presence of Cu2+ and can further sense cyanide, demonstrating a convenient method for detecting these ions through naked-eye observation (Jo et al., 2014).

Synthesis and Catalytic Properties

Another research focused on the synthesis and characterization of novel polystyrene-supported TBD catalysts, employing 4-hydroxycoumarin in Michael addition reactions. This process is useful for synthesizing Warfarin and its analogues, showcasing the compound's role in facilitating environmentally friendly catalytic systems (Alonzi et al., 2014).

Antioxidant Properties

The antioxidant properties of 4-hydroxycoumarin derivatives were measured, highlighting their potential in neutralizing free radicals. One derivative, in particular, showed significant scavenger activity at higher concentrations, suggesting these compounds' relevance in developing antioxidant agents (Stanchev et al., 2009).

Antibacterial Activities

Research on biscoumarin derivatives demonstrated their structural verification via single crystal X-ray crystallography and their antibacterial activities against Staphylococcus aureus, including methicillin-resistant strains. This indicates the potential use of such derivatives in combating bacterial infections (Li et al., 2015).

Organic Syntheses and Antibacterial Activity

A study reports on the organic syntheses of compounds, including 4-hydroxy-chromen-2-one, and their high level of antibacterial activity against various bacterial strains. This emphasizes the compound's role in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Properties

IUPAC Name

4-methyl-7-[2-(4-nitrophenyl)sulfanylethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-12-10-18(20)24-17-11-14(4-7-16(12)17)23-8-9-25-15-5-2-13(3-6-15)19(21)22/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJZBFLJPXWNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.